molecular formula C12H12O4 B13186055 (2E)-3-(8-Hydroxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid

(2E)-3-(8-Hydroxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid

Cat. No.: B13186055
M. Wt: 220.22 g/mol
InChI Key: CABWTLXDJLIHPC-SNAWJCMRSA-N
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Description

3-(8-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. This compound features a benzopyran core with a hydroxy group at the 8th position and a prop-2-enoic acid moiety attached to the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid typically involves the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through the cyclization of appropriate precursors such as salicylaldehyde and acetophenone derivatives under acidic or basic conditions.

    Attachment of the Prop-2-enoic Acid Moiety: The final step involves the attachment of the prop-2-enoic acid moiety to the benzopyran core. This can be done through various coupling reactions, such as the Heck reaction or other palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group at the 8th position can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated carboxylic acid.

    Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts can be employed.

    Substitution: Acid chlorides or alkyl halides can be used in the presence of a base for esterification or etherification reactions.

Major Products

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of saturated carboxylic acid derivatives.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

3-(8-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(8-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxy group can scavenge free radicals, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), reducing inflammation.

    Antimicrobial Activity: It can disrupt the cell membrane of microorganisms, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one: Similar structure but lacks the prop-2-enoic acid moiety.

    3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: Similar core structure but with a methyl group instead of the prop-2-enoic acid moiety.

    Trolox: A derivative of vitamin E with a similar benzopyran core but different substituents.

Uniqueness

3-(8-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid is unique due to the presence of both the hydroxy group and the prop-2-enoic acid moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

(E)-3-(8-hydroxy-3,4-dihydro-2H-chromen-3-yl)prop-2-enoic acid

InChI

InChI=1S/C12H12O4/c13-10-3-1-2-9-6-8(4-5-11(14)15)7-16-12(9)10/h1-5,8,13H,6-7H2,(H,14,15)/b5-4+

InChI Key

CABWTLXDJLIHPC-SNAWJCMRSA-N

Isomeric SMILES

C1C(COC2=C1C=CC=C2O)/C=C/C(=O)O

Canonical SMILES

C1C(COC2=C1C=CC=C2O)C=CC(=O)O

Origin of Product

United States

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